(4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione
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Overview
Description
(4-(Dipropylamino)phenyl)(piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C17H27N3S and its molecular weight is 305.48. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Studies
Cinnarizinium 3,5-dinitrosalicylate and Cinnarizinium fumarate studies demonstrate the crystal structure and intermolecular interactions of cinnarizinium salts, offering insights into molecular conformations and hydrogen bonding patterns. These studies are fundamental in understanding the crystalline structures of complex organic compounds, which could be relevant to the design and synthesis of new materials with specific properties (Dayananda et al., 2012); (Kavitha et al., 2012).
Anti-Cancer Research
Broad-Spectrum Anti-Cancer Activity of O-Arylated Diazeniumdiolates study explores the anti-cancer effects of certain compounds, highlighting the importance of structural features in developing potential cancer therapies. This research could suggest avenues for the development of novel therapeutics based on modifications of the piperazine structure (Keefer, 2010).
Metabolic Studies
Research on the Biosynthesis and Identification of an N-Oxide/N-Glucuronide Metabolite of Lu AA21004 indicates the metabolic pathways of novel antidepressants. Studies like these are crucial for understanding how structural modifications, such as the incorporation of piperazine, affect the metabolic fate of pharmaceutical compounds (Uldam et al., 2011).
Antitumor Activity
The study on In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells suggests the potential of piperazine-containing compounds as antitumor agents. This underscores the significance of structural diversity in the search for effective cancer treatments (Yurttaş et al., 2014).
Synthesis and Characterization
A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives containing Piperazine/Morpholine Moiety research illustrates the synthesis techniques and characterization of compounds with potential pharmacological activities, which could be extended to the synthesis of related compounds like the queried chemical (Bhat et al., 2018).
Mechanism of Action
Target of Action
Compounds with a piperazine moiety often interact with various receptors in the body. For example, some phenyl(piperazin-1-yl)methanone derivatives have been found to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol .
Mode of Action
The interaction between these compounds and their targets often involves binding to the active site of the enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
In the case of MAGL inhibitors, the inhibition of this enzyme leads to an increase in the levels of 2-arachidonoylglycerol, which can then activate cannabinoid receptors and modulate various physiological processes .
Result of Action
The molecular and cellular effects of a compound depend on its targets and mode of action. For example, MAGL inhibitors can modulate the endocannabinoid system and have potential therapeutic effects in conditions such as neurodegenerative diseases and cancer .
Properties
IUPAC Name |
[4-(dipropylamino)phenyl]-piperazin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3S/c1-3-11-19(12-4-2)16-7-5-15(6-8-16)17(21)20-13-9-18-10-14-20/h5-8,18H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJPSQIXWHQPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C(=S)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.